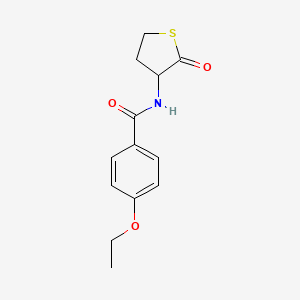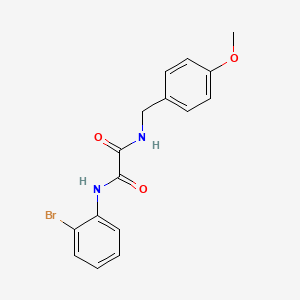![molecular formula C28H32N2OS B11636833 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-3-(4-méthylphényl)-2-[(3-méthylbutyl)sulfanyl] est un composé organique complexe présentant une structure spiro unique. Ce composé présente un noyau quinazoline fusionné à un cycle cyclopentane, et il est substitué par un groupe 3-méthylbutylsulfanyl et un groupe 4-méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-3-(4-méthylphényl)-2-[(3-méthylbutyl)sulfanyl] implique généralement des réactions organiques à plusieurs étapes. Les matières premières incluent souvent des dérivés de quinazoline et des précurseurs cyclopentane. Les étapes clés de la synthèse peuvent inclure :
Formation du noyau quinazoline : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Réactions de substitution :
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation de la voie de synthèse afin d’assurer un rendement et une pureté élevés. Cela peut impliquer l’utilisation de catalyseurs, de conditions de réaction contrôlées et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-3-(4-méthylphényl)-2-[(3-méthylbutyl)sulfanyl] peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le noyau quinazoline peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier aux positions benzyliques et aromatiques.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (mCPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).
Réactifs de substitution : Halogènes (par exemple, brome, chlore), nucléophiles (par exemple, amines, thiols).
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés de quinazoline réduits.
Substitution : Formation de dérivés de quinazoline substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou ligand dans des études biochimiques.
Médecine : Investigation de ses propriétés pharmacologiques pour des applications thérapeutiques potentielles.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-3-(4-méthylphényl)-2-[(3-méthylbutyl)sulfanyl] dépend de son interaction avec les cibles moléculaires. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres biomolécules, conduisant à une modulation des voies biologiques. Les voies et cibles spécifiques nécessiteraient des études biochimiques détaillées pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(3-Méthylbutyl)sulfanyl]-3-(3-méthylphényl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one .
- 3-(4-Méthoxyphényl)-2-[(3-méthylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one .
Unicité
L’unicité de la 4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-3-(4-méthylphényl)-2-[(3-méthylbutyl)sulfanyl] réside dans ses substituants spécifiques et sa configuration spiro, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C28H32N2OS |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-(3-methylbutylsulfanyl)-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-19(2)14-17-32-27-29-25-23-9-5-4-8-21(23)18-28(15-6-7-16-28)24(25)26(31)30(27)22-12-10-20(3)11-13-22/h4-5,8-13,19H,6-7,14-18H2,1-3H3 |
Clé InChI |
PGZLJIDMCKXFJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636772.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)

![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636799.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)


